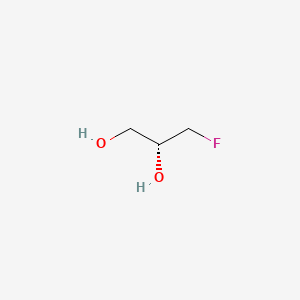
Dibenzoylfuroxan
Vue d'ensemble
Description
Dibenzoylfuroxan is a chemical compound with the molecular formula C16H10N2O4 . It has a molecular weight of 294.2616 . Dibenzoylfuroxan is a type of diacylfuroxan, which are known to act as masked nitrile oxides that inhibit GPX4 covalently .
Synthesis Analysis
Dibenzoylfuroxan reacts with hydroxylamine in a ring transformation to give a 4,5-dioximino-3-phenyl-l,2-oxazole . This synthesis method is considered superior due to the well-known reactivity of aldehydes and ketones in the furoxan series .Molecular Structure Analysis
The structure of the product from the reaction of Dibenzoylfuroxan with hydroxylamine, a 4,5-dioximino-3-phenyl-l,2-oxazole, has been confirmed by an X-ray structure determination .Chemical Reactions Analysis
Dibenzoylfuroxan reacts with hydroxylamine in a ring transformation to give a 4,5-dioximino-3-phenyl-l,2-oxazole . This reaction represents a significant transformation in the chemical structure of Dibenzoylfuroxan .Physical And Chemical Properties Analysis
Dibenzoylfuroxan has a molecular weight of 294.2616 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Fluorescent Probes in Chemical Biology
Dibenzoylfuroxan: can be utilized in the synthesis of fluorescent probes, which are essential tools in chemical biology. These probes can detect biomolecules or molecular activities within cells through fluorescence signals . The design of such probes involves selecting suitable fluorescent dyes and introducing targeting groups to increase affinity with the target molecule .
Drug Discovery
The fluorescent properties of probes derived from Dibenzoylfuroxan can be harnessed in drug discovery. They enable the study of subcellular localization and mechanisms of action of bioactive compounds, facilitating the identification of potential therapeutic agents .
Cell Imaging
In cell imaging, Dibenzoylfuroxan-based fluorescent probes can be used to visualize and track the behavior of cells and cellular components. This application is crucial for understanding cellular processes and diagnosing diseases .
Environmental Analysis
Environmental monitoring can benefit from the sensitivity of Dibenzoylfuroxan-derived fluorescent probes. They can detect pollutants and other environmental hazards at very low concentrations, making them valuable for ecological studies .
Food Safety
Fluorescent probes containing Dibenzoylfuroxan can be applied in the food industry to ensure safety. They can detect contaminants and pathogens, thereby preventing foodborne illnesses and ensuring the quality of food products .
Biomedical Applications
In the biomedical field, Dibenzoylfuroxan can be part of biosensors and diagnostic tools. Its fluorescent properties can be used to detect and measure biological markers, aiding in the diagnosis and monitoring of various health conditions .
Mécanisme D'action
Target of Action
The primary target of Dibenzoylfuroxan is GPX4 . GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
Dibenzoylfuroxan acts as a masked nitrile oxide . It inhibits GPX4 covalently, meaning it forms a stable, non-dissociable bond with the enzyme . This interaction results in the inhibition of GPX4’s protective function against oxidative damage .
Biochemical Pathways
oxidative stress and lipid peroxidation . By inhibiting GPX4, Dibenzoylfuroxan could potentially disrupt the normal functioning of these pathways, leading to increased oxidative stress and lipid damage within the cell .
Result of Action
The molecular and cellular effects of Dibenzoylfuroxan’s action are likely related to its inhibition of GPX4. By inhibiting this enzyme, Dibenzoylfuroxan could potentially increase oxidative stress and lipid peroxidation within the cell . This could lead to various downstream effects, including cell damage or death.
Orientations Futures
Propriétés
IUPAC Name |
(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTCOIIOWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280830 | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-54-7 | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)







